molecular formula C41H50B2O6 B12922910 (3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid

(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid

Cat. No.: B12922910
M. Wt: 660.5 g/mol
InChI Key: BJAAHCRYNLEBHW-UHFFFAOYSA-N
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Description

(3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid is a boronic acid derivative with the molecular formula C41H50B2O6 This compound is known for its unique structural features, which include two boronic acid groups and a spirobi[fluorene] core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid typically involves multiple steps One common synthetic route starts with the bromination of 9,9’-spirobi[fluorene] to introduce bromine atoms at specific positionsFinally, the boronic acid groups are introduced using a palladium-catalyzed borylation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium periodate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid groups can yield boronic esters, while substitution of the octyloxy groups can produce various alkoxy or aryloxy derivatives .

Scientific Research Applications

(3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid groups, which can bind to diols to form cyclic esters. This property is particularly useful in sensing applications, where the compound can detect the presence of specific analytes by undergoing a measurable change in its optical or electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’,6’-Bis(octyloxy)-9,9’-spirobi[fluorene]-2,7-diyl)diboronic acid is unique due to its spirobi[fluorene] core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and sensing applications .

Properties

Molecular Formula

C41H50B2O6

Molecular Weight

660.5 g/mol

IUPAC Name

(7'-borono-3,6-dioctoxy-9,9'-spirobi[fluorene]-2'-yl)boronic acid

InChI

InChI=1S/C41H50B2O6/c1-3-5-7-9-11-13-23-48-31-17-21-37-35(27-31)36-28-32(49-24-14-12-10-8-6-4-2)18-22-38(36)41(37)39-25-29(42(44)45)15-19-33(39)34-20-16-30(43(46)47)26-40(34)41/h15-22,25-28,44-47H,3-14,23-24H2,1-2H3

InChI Key

BJAAHCRYNLEBHW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C24C5=C(C=C(C=C5)OCCCCCCCC)C6=C4C=CC(=C6)OCCCCCCCC)C=C(C=C3)B(O)O)(O)O

Origin of Product

United States

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